2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(17-29-20-9-3-1-4-10-20)24-19-13-14-22-18(16-19)8-7-15-25(22)30(27,28)21-11-5-2-6-12-21/h1-6,9-14,16H,7-8,15,17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBRXHCFYSMEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves multiple steps. The key intermediates are synthesized from commercially available starting materials, such as isovanillin and 2-bromo-isovanillin . The aldehyde group of 2-bromoisovanillin is oxidized to form 2-bromo-3-hydroxy-4-methoxybenzoic acid, which is then treated with thionyl chloride and a catalytic amount of DMF in CH2Cl2 to yield the corresponding acid chloride . This acid chloride reacts with various amines to produce the desired intermediates, which are further reacted to form the final product .
Chemical Reactions Analysis
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thionyl chloride, DMF, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Anticancer Properties
Research has demonstrated that 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, a study reported that derivatives of tetrahydroquinoline compounds exhibited cytotoxic effects against human tumor cells with mean growth inhibition values indicating their potential as anticancer agents .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar functionalities have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease . The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions in patients suffering from neurodegenerative conditions.
Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Compounds derived from tetrahydroquinoline have been studied for their ability to modulate inflammatory pathways and reduce cytokine production in various models . This suggests a dual role where the compound could be beneficial not only in cancer therapy but also in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety of this compound. Modifications to the phenoxy and sulfonamide groups can significantly influence the biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Altering the phenoxy group | Can enhance binding affinity to target proteins |
| Modifying the sulfonamide moiety | May improve solubility and bioavailability |
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Antitumor Activity : In a study involving a series of tetrahydroquinoline derivatives, researchers found that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values reflecting potent activity .
- Neuroprotective Effects : Another investigation focused on analogs of tetrahydroquinoline compounds demonstrated significant AChE inhibitory activity, suggesting potential for treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit certain enzymes and receptors involved in pain and cancer pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ primarily in sulfonyl or acyl substituents on the tetrahydroquinoline ring and modifications to the acetamide side chain. Key comparisons include:
Sulfonyl Group Variations
- 2-Phenoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (PubChem): This analog replaces the phenylsulfonyl group with a propane-sulfonyl moiety. The shorter alkyl chain likely reduces steric hindrance and increases hydrophilicity compared to the aromatic sulfonyl group in the target compound .
Acetamide Side Chain Modifications
- 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB): Used in electrodeposition, CTDB features a cyanoethyl group and a diazenyl-benzonitrile side chain. Its strong adsorption on gold electrodes contrasts with the phenoxy-acetamide group in the target compound, which may exhibit weaker interfacial interactions .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent): This benzothiazole derivative lacks the tetrahydroquinoline core but shares an aryl-acetamide scaffold. The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .
Physicochemical and Functional Properties
Table 1: Key Properties of Selected Analogs
Biological Activity
The compound 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following components:
- Phenoxy group : Contributes to lipophilicity and potential receptor interactions.
- Tetrahydroquinoline core : Implicated in various biological activities including neuropharmacological effects.
- Phenylsulfonyl moiety : Known to enhance binding affinity to certain biological targets.
Structural Formula
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticonvulsant Activity : In studies involving animal models, derivatives of tetrahydroquinoline structures have shown significant anticonvulsant properties. The compound's ability to modulate neuronal voltage-sensitive sodium channels suggests potential efficacy in treating epilepsy .
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects. The sulfonyl group may enhance interaction with inflammatory mediators, providing a pathway for therapeutic applications in conditions like arthritis .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its efficacy against specific cancer cell lines indicates a promising avenue for further research in oncology .
The proposed mechanisms of action for this compound include:
- Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs), particularly those involved in pain and inflammation pathways.
- Ion Channel Interaction : Modulation of sodium channels may contribute to its anticonvulsant effects.
- Cell Signaling Pathways : Inhibition of pathways involved in cell proliferation and survival can lead to anticancer effects.
Table 1: Summary of Biological Activities
Recent Research Insights
A recent study highlighted the synthesis of several derivatives based on the tetrahydroquinoline structure, revealing that modifications can lead to enhanced biological activity. For instance, compounds with specific substitutions showed improved efficacy against glioma cells compared to traditional treatments .
Q & A
Q. What are the key synthetic pathways and challenges for preparing 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds.
- Step 2 : Sulfonylation at the 1-position using phenylsulfonyl chloride under basic conditions (e.g., KCO in acetonitrile) to introduce the phenylsulfonyl group .
- Step 3 : Acetamide coupling via nucleophilic substitution, often employing 2-phenoxyacetyl chloride and a deprotonated amine intermediate. Challenges:
- Steric hindrance from the phenylsulfonyl group may reduce reaction yields.
- Purification requires chromatographic separation due to byproducts from incomplete sulfonylation .
| Example Reaction Conditions |
|---|
| Solvent: Acetonitrile, Base: KCO, Temp: RT, Time: 24h |
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer: Use a combination of:
Q. What methods are recommended for assessing purity and stability?
Methodological Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability under nitrogen atmosphere .
- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., sulfonylation efficiency) .
- Reaction Path Search : Tools like GRRM or AFIR to explore alternative pathways and minimize side reactions .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/base combinations .
Q. What experimental design strategies improve yield in multi-step syntheses?
Methodological Answer: Apply Design of Experiments (DoE) principles:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Optimize variables iteratively.
- Example : A 3 factorial design reduced synthesis steps for analogous acetamides by 30% .
| DoE Parameters |
|---|
| Variables: 3, Runs: 15, Optimization Criterion: Maximize yield |
Q. How to resolve contradictions between computational predictions and experimental data?
Methodological Answer:
- Sensitivity Analysis : Test computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models) .
- In Situ Spectroscopy : Monitor reactions in real-time using FTIR or Raman to detect intermediates not modeled computationally .
- Feedback Loop : Refine computational parameters using experimental data (e.g., adjusting dielectric constants in DFT) .
Q. What strategies are effective for pharmacological profiling?
Methodological Answer:
- In Silico Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize in vitro assays .
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation .
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity risks .
| Example Docking Results |
|---|
| Target: COX-2, Binding Affinity: -8.2 kcal/mol, PDB ID: 5KIR |
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
